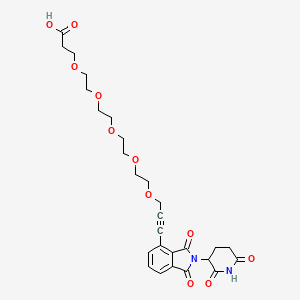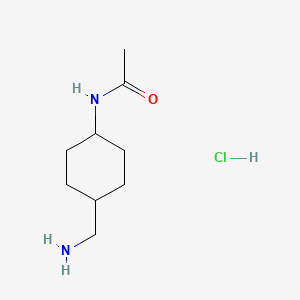
Tetrabenzo(a,c,j,l)naphthacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabenzo(a,c,j,l)naphthacene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₄H₂₀ It is composed of four benzene rings fused to a naphthacene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrabenzo(a,c,j,l)naphthacene typically involves the preparation of a soluble precursor, which is then sublimated on a gold (Au) surface under ultra-high vacuum conditions. Controlled annealing at temperatures ranging from 200°C to higher temperatures is used to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. The focus remains on laboratory-scale synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions
Tetrabenzo(a,c,j,l)naphthacene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce partially hydrogenated derivatives.
Scientific Research Applications
Tetrabenzo(a,c,j,l)naphthacene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Tetrabenzo(a,c,j,l)naphthacene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Tetrabenzo(a,c,hi,mn)naphthacene: A similar polycyclic aromatic hydrocarbon with a slightly different structure and molecular weight.
Tetrabenzo(a,c,j,l)tetracene: Another related compound with a similar core structure but different substituents.
Uniqueness
Tetrabenzo(a,c,j,l)naphthacene is unique due to its specific arrangement of benzene rings and naphthacene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
215-95-2 |
|---|---|
Molecular Formula |
C34H20 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
octacyclo[16.16.0.03,16.04,9.010,15.020,33.021,26.027,32]tetratriaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29,31,33-heptadecaene |
InChI |
InChI=1S/C34H20/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)32-18-22-20-34-30-16-8-4-12-26(30)25-11-3-7-15-29(25)33(34)19-21(22)17-31(27)32/h1-20H |
InChI Key |
DVZSPMMHSDQQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC5=CC6=C(C=C5C=C24)C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![12-hydroxy-4,4,7,7-tetramethyl-1,10-di(phenanthren-9-yl)-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14762942.png)
![4-[3-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B14762955.png)


![2,4,8,10-Tetraazaspiro[5.5]undecane](/img/structure/B14762981.png)
![Ethyl [(diethoxyphosphoryl)methyl]hydroxymethylphosphinate](/img/structure/B14762983.png)





